molecular formula C33H38N6O7 B6310346 Azido-PEG3-carboxytetramethylrhodamine CAS No. 1380486-02-1

Azido-PEG3-carboxytetramethylrhodamine

Cat. No.: B6310346
CAS No.: 1380486-02-1
M. Wt: 630.7 g/mol
InChI Key: ACBBTFAIQXZHFH-UHFFFAOYSA-N
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Description

Azido-PEG3-carboxytetramethylrhodamine is a water-soluble azide functionalized dye. It is commonly used in fluorescence spectroscopy to detect or label alkyne- or cyclooctyne-containing molecules or biomolecules. The compound features a polyethylene glycol (PEG) spacer that minimizes interaction between the dye and the biomolecule, enhancing its utility in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-carboxytetramethylrhodamine is synthesized through a series of chemical reactions involving the introduction of azide groups and the attachment of the PEG spacer to the tetramethylrhodamine core. The synthesis typically involves:

    Azidation: Introduction of azide groups to the PEG chain.

    Conjugation: Attachment of the azido-PEG to the carboxytetramethylrhodamine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-carboxytetramethylrhodamine primarily undergoes:

    Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

    Substitution Reactions: The azide group can be substituted under specific conditions to form other functional groups.

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions.

    Reducing Agents: Employed in substitution reactions to convert azide groups to amines.

Major Products

Scientific Research Applications

Azido-PEG3-carboxytetramethylrhodamine is widely used in scientific research due to its fluorescent properties and biocompatibility. Applications include:

Mechanism of Action

Azido-PEG3-carboxytetramethylrhodamine exerts its effects through fluorescence emission. The azide group allows for specific conjugation to target molecules via click chemistry, enabling precise labeling. The PEG spacer reduces steric hindrance, ensuring minimal interference with the target molecule’s function. The tetramethylrhodamine core absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-carboxytetramethylrhodamine: Similar structure but with a longer PEG spacer.

    Azido-PEG3-carboxyrhodamine 110: Different fluorescent core with similar PEG spacer.

Uniqueness

Azido-PEG3-carboxytetramethylrhodamine is unique due to its optimal balance of hydrophilicity and fluorescence properties. The PEG3 spacer provides sufficient flexibility and reduces steric hindrance, making it highly effective for bioconjugation and imaging applications .

Properties

IUPAC Name

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBBTFAIQXZHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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